molecular formula C15H27Cl B14788421 4-Chloro-4'-propylbi(cyclohexane)

4-Chloro-4'-propylbi(cyclohexane)

Katalognummer: B14788421
Molekulargewicht: 242.83 g/mol
InChI-Schlüssel: REUPJFPKZAXGFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-4’-propylbi(cyclohexane) is a chemical compound with the molecular formula C15H27Cl. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a propyl group attached to the cyclohexane rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-propylbi(cyclohexane) can be achieved through various synthetic routes. One common method involves the chlorination of 4-propylcyclohexane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-4’-propylbi(cyclohexane) may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the chlorination process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-4’-propylbi(cyclohexane) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted cyclohexane derivatives.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: Products include reduced cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-4’-propylbi(cyclohexane) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-4’-propylbi(cyclohexane) involves its interaction with specific molecular targets. The chlorine atom and propyl group play a crucial role in determining the compound’s reactivity and interactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane: A simple cycloalkane with no substituents.

    4-Chlorocyclohexane: A cyclohexane derivative with a chlorine atom.

    4-Propylcyclohexane: A cyclohexane derivative with a propyl group.

Uniqueness

4-Chloro-4’-propylbi(cyclohexane) is unique due to the presence of both a chlorine atom and a propyl group on the cyclohexane rings. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C15H27Cl

Molekulargewicht

242.83 g/mol

IUPAC-Name

1-chloro-4-(4-propylcyclohexyl)cyclohexane

InChI

InChI=1S/C15H27Cl/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-15H,2-11H2,1H3

InChI-Schlüssel

REUPJFPKZAXGFR-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(CC1)C2CCC(CC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.